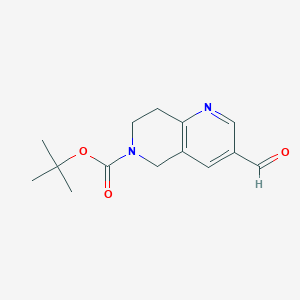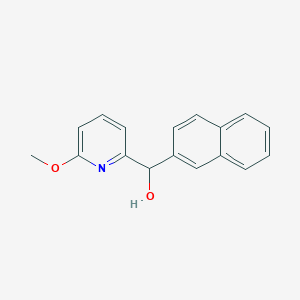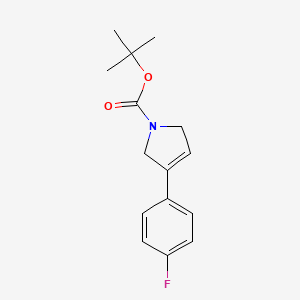
9-benzyl-2-chloro-6-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-6-methyl-9H-purine is a chemical compound with the molecular formula C13H11ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant because they form the building blocks of DNA and RNA. This particular compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 2nd position, and a methyl group at the 6th position on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-chloro-6-methyl-9H-purine typically involves the chlorination of 9-benzyl-6-methylpurine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Benzylation of 6-methylpurine.
- Chlorination of the benzylated product using thionyl chloride or phosphorus oxychloride.
- Purification of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-chloro-6-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2nd position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: 2-amino-9-benzyl-6-methyl-9H-purine.
Oxidation Products: 2-chloro-9-benzyl-6-methyl-9H-purine-6-one.
Reduction Products: 2-chloro-9-benzyl-6-methyl-9H-purine-6-amine.
Scientific Research Applications
9-Benzyl-2-chloro-6-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-benzyl-2-chloro-6-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 2nd position makes it a good candidate for nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-9H-purine: Lacks the methyl group at the 6th position.
2-Chloro-6-methyl-9H-purine: Lacks the benzyl group at the 9th position.
9-Benzyl-6-methyl-9H-purine: Lacks the chlorine atom at the 2nd position.
Uniqueness
9-Benzyl-2-chloro-6-methyl-9H-purine is unique due to the combination of its substituents. The presence of the benzyl group at the 9th position, chlorine at the 2nd position, and methyl group at the 6th position imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
164360-03-6 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
9-benzyl-2-chloro-6-methylpurine |
InChI |
InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
REPKRWPDMZCIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
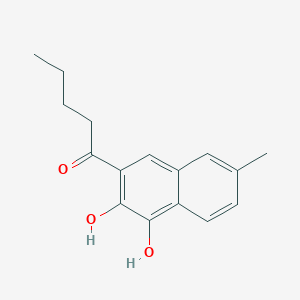
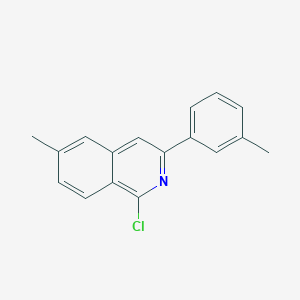

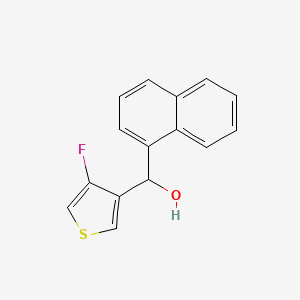


![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

